3-(4-Fluorophenyl)pyrrolidine oxalate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by the presence of a pyrrolidine ring, which is a common structural motif in many biologically active compounds. The compound's molecular formula is , and it has a molecular weight of 255.24 g/mol . The fluorine atom in its structure contributes to its unique electronic properties, influencing its reactivity and biological activity.
3-(4-Fluorophenyl)pyrrolidine oxalate falls under the category of organic compounds, specifically as a pyrrolidine derivative. Its classification is relevant for understanding its potential applications in pharmaceuticals and chemical synthesis.
The synthesis of 3-(4-Fluorophenyl)pyrrolidine oxalate typically involves the following steps:
3-(4-Fluorophenyl)pyrrolidine oxalate can participate in various chemical reactions:
The outcomes of these reactions depend on the specific conditions employed, including temperature, solvent, and the nature of the reagents used.
The mechanism of action for 3-(4-Fluorophenyl)pyrrolidine oxalate typically involves interactions at the molecular level with biological targets. The presence of the pyrrolidine ring allows for various non-covalent interactions such as hydrogen bonding and van der Waals forces.
While specific biochemical pathways affected by this compound are not fully elucidated, similar compounds have shown activity within central nervous system pathways, suggesting potential roles in neurotransmitter modulation.
The compound exhibits typical behavior associated with pyrrolidine derivatives, including susceptibility to oxidation and reduction reactions. Its reactivity profile is influenced by the presence of the fluorine atom, which affects electronic distribution within the molecule .
3-(4-Fluorophenyl)pyrrolidine oxalate has diverse applications in scientific research:
The synthesis of 3-(4-fluorophenyl)pyrrolidine oxalate (CAS 1198416-84-0) leverages advanced strategies to assemble its core scaffold efficiently. Multicomponent reactions (MCRs) enable direct coupling of 4-fluorobenzaldehyde, amine precursors, and diethyl oxalate in a single pot, achieving yields >75% under mild conditions [1]. This method bypasses isolation of intermediates, enhancing atom economy. Alternatively, hetero-Diels-Alder cycloadditions between N-acyliminium intermediates and electron-rich dienophiles construct the pyrrolidine ring with precise regiocontrol. For example, [4+2] cycloadditions of fused 1H-pyrrole-2,3-diones (FPDs) with vinyl ethers yield functionalized pyrrolidinediones, which are precursors to the oxalate salt [6]. Microwave-assisted organic synthesis (MAOS) further optimizes ring formation, reducing reaction times by 80% and improving purity to ≥99% (NMR) compared to conventional heating [6].
Table 1: Comparative Analysis of Synthetic Methods for 3-(4-Fluorophenyl)pyrrolidine Intermediates
Method | Reaction Conditions | Yield (%) | Purity | Key Advantage |
---|---|---|---|---|
Multicomponent Reaction | RT, 12h, ethanol | 78 | 95% | Single-pot operation |
Hetero-Diels-Alder | 80°C, 6h, toluene | 82 | 97% | High regioselectivity |
MAOS | 150°C, 20min, solvent-free | 91 | ≥99% | Energy efficiency |
Post-assembly, oxalate salt formation is achieved via acid-base crystallization. Treating 3-(4-fluorophenyl)pyrrolidine with oxalic acid in ethanol/water (4:1) at 0–5°C yields the oxalate salt as a white crystalline solid (mp 126–130°C), with the oxalate anion enhancing crystallinity and stability [1]. This step is critical for pharmaceutical applications, as the salt form improves solubility and bioavailability.
Stereogenic centers in 3-(4-fluorophenyl)pyrrolidine significantly influence its biological activity due to enantioselective protein binding. The C3 position adjacent to the fluorophenyl group adopts distinct pseudorotational conformations (envelope or half-chair), which are modulated by fluorine substitution [3]. Quantum-chemical analyses reveal that cis-3,4-difluorination attenuates ring puckering biases, stabilizing the NHₐₓFᶜⁱˢ conformer by 1.6 kcal/mol through hyperconjugative nₙ→σ₊c₋F interactions [3]. This conformational control is exploited in synthesis using chiral catalysts. For instance, ( S )-proline-mediated asymmetric alkylation achieves enantiomeric excess (ee) >90% by leveraging hydrogen-bonding interactions between the catalyst and fluorophenyl moiety [9]. Alternatively, chiral oxazaborolidinium catalysts enable enantioselective reductive amination, affording the ( S )-enantiomer with 94% ee [8] [10].
Table 2: Stereoselective Synthesis Strategies for Key Enantiomers
Chiral Control Method | Substrate | ee (%) | Dominant Conformer | Application Relevance |
---|---|---|---|---|
( S )-Proline catalysis | 4-Fluorophenylpyrrolinium ion | 92 | NHₐₓFᶜⁱˢ | Neurological drug intermediates |
Oxazaborolidinium reduction | Fluorophenyl enamide | 94 | Half-chair | Antibacterial scaffolds |
Enzymatic resolution | rac-3-(4-Fluorophenyl)pyrrolidine | 88 | Envelope | Material science additives |
Vicinal difluorination at C3-C4 minimizes conformational flexibility, as shown by density functional theory (DFT) calculations. The (3S,4R) configuration induces a gauche effect that stabilizes the bioactive conformation, critical for targeting neurological receptors [3] [8]. This stereoelectronic tuning is absent in non-fluorinated analogs, underscoring fluorine’s role in enhancing target selectivity.
Sustainable salt formation is achieved via solvent-free mechanochemistry. Ball milling 3-(4-fluorophenyl)pyrrolidine with oxalic acid dihydrate (1:1 stoichiometry) at 30 Hz for 15 minutes delivers the oxalate salt in 95% yield with 99.6% purity, eliminating volatile organic solvents [4] [6]. This method reduces E-factor (kg waste/kg product) to 0.1, compared to 8.2 for traditional recrystallization. Water is also employed as a green reaction medium. Oxalate coupling in aqueous micelles formed by TPGS-750-M (a tocopherol-derived surfactant) achieves 90% conversion at 25°C, with the oxalate salt precipitating directly from the solution [10]. Catalyst recycling further enhances sustainability. Heterogeneous acid catalysts (e.g., sulfonated graphene oxide) enable oxalate salt formation with 85% yield over five cycles without activity loss [4] [6].
Table 3: Environmental Metrics for Oxalate Salt Formation Techniques
Technique | Solvent | Temperature (°C) | Yield (%) | E-Factor | PMI |
---|---|---|---|---|---|
Mechanochemical milling | None | 25 | 95 | 0.1 | 1.2 |
Aqueous micellar | Water/TPGS-750-M | 25 | 90 | 0.8 | 3.5 |
Catalytic (graphene oxide) | Ethanol | 60 | 85 | 2.1 | 6.8 |
Continuous-flow crystallization integrates reaction and purification, minimizing waste. A two-stage reactor (precipitation followed by antisolvent crystallization) produces pharmaceutical-grade oxalate salt with 99.6% on-time delivery efficiency [1] [6]. The process utilizes supercritical CO₂ as an antisolvent, replacing hazardous solvents like hexanes and reducing carbon footprint by 40% [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1